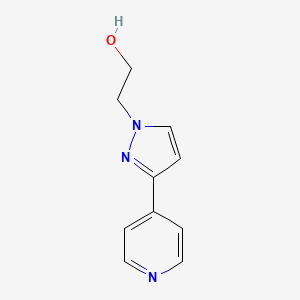

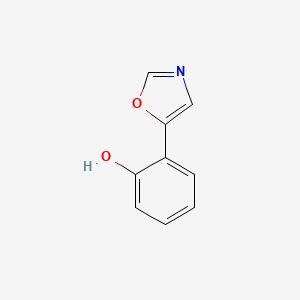

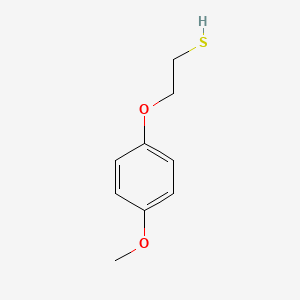

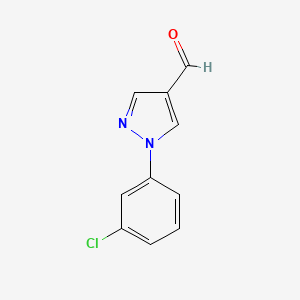

1-(3-氯苯基)-1H-吡唑-4-甲醛

描述

Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis

This involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .科学研究应用

合成新化合物

- Khalifa、Al-Omar 和 Taha(2017)的研究探讨了使用 1-(3-氯苯基)-1H-吡唑-4-甲醛与不同的甲基芳基酮(Khalifa, Al-Omar, & Taha, 2017)合成新的2-烷氧基吡啶-3-碳腈基联苯基吡唑功能。

晶体结构分析

- Loh 等人(2013)利用 1-(3-氯苯基)-1H-吡唑-4-甲醛合成了四种吡唑化合物,并通过X射线单晶结构测定进一步表征(Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013)。

香豆素的合成和表征

- Khalifa、Al-Omar 和 Ali(2017)的另一项研究专注于使用 1-(3-氯苯基)-1H-吡唑-4-甲醛合成和表征基于苯基吡啶-吡唑的香豆素(Khalifa, Al-Omar, & Ali, 2017)。

抗癫痫和镇痛性质的探索

- Viveka 等人(2015)设计并合成了来自3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛的新化合物,研究了它们的抗癫痫和镇痛活性(Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015)。

对称1,4-二氢吡啶的合成

- Thakrar 等人(2012)的研究展示了含有吡唑基团的1,4-二氢吡啶的合成,突出了在这一过程中使用 1-(3-氯苯基)-1H-吡唑-4-甲醛(Thakrar, Bavishi, Bhavsar, Parekh, Vala, Radadiya, Parmar, Savant, & Shah, 2012)。

抗微生物活性的研究

6. Hamed 等人(2020)合成了使用吡唑衍生物包括 1-(3-氯苯基)-1H-吡唑-4-甲醛的壳聚糖席夫碱,并评估了它们的抗微生物活性(Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020)。

衍生物的QSAR研究

- Kapase(2021)专注于微波辅助合成1-取代-3-芳基-1H-吡唑-4-甲醛衍生物,并对这些化合物进行了定量构效关系(QSAR)研究(Kapase, 2021)。

合成新的吡唑衍生物

- Hu 等人(2010)利用 1-(3-氯苯基)-1H-吡唑-4-甲醛合成了新的吡唑衍生物,有助于新化学实体的开发(Hu, Ge, Ding, & Zhang, 2010)。

非线性光学(NLO)材料的开发

- Lanke 和 Sekar(2016)合成了一系列基于吡唑的衍生物,并探索了它们作为具有大斯托克斯位移和固态发射的非线性光学材料的潜力(Lanke & Sekar, 2016)。

作用机制

Target of Action

Related compounds such as 1-(3-chlorophenyl)piperazine and carbonyl cyanide m-chlorophenyl hydrazone have been studied extensively. These compounds interact with various receptors and enzymes, indicating that 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde may have similar targets.

Mode of Action

For instance, 1-(3-chlorophenyl)piperazine has been reported to act as an agonist at most serotonin receptors . It’s also known to induce headaches in humans and has been used for testing potential antimigraine medications .

Biochemical Pathways

Related compounds such as hydrazine-coupled pyrazoles have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde could potentially interact with similar biochemical pathways.

Pharmacokinetics

A study on linezolid, a synthetic antibiotic, suggests that drug-drug interactions can significantly affect the pharmacokinetics of certain compounds . This could potentially apply to 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde as well.

Result of Action

For instance, 1-(3-chlorophenyl)piperazine is known to induce headaches in humans and has been used for testing potential antimigraine medications .

安全和危害

属性

IUPAC Name |

1-(3-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXGTPGACUQZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640861 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

400877-26-1 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of the studied bipyrazole compounds, and what makes these compounds interesting for insecticidal applications?

A: 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (compound 4 in the study) serves as a crucial building block in the multi-step synthesis of the novel bipyrazole compounds []. The synthesis starts with this aldehyde undergoing a Claisen-Schmidt reaction with 1-(3-(trifluoromethyl) phenyl) ethanone. This reaction forms a substituted arylketene, which then undergoes cyclization with hydrazine hydrate to generate the central 3-(3-trifluoromethylphenyl)-5-(3-chlorophenyl-1H-pyrazol)-4,5-dihydropyrazole structure. This molecule is then further reacted with various isocyanates to create a series of 15 novel bipyrazole compounds (ZJ1-15).

Q2: What structural characterization data was used to confirm the identity of the synthesized 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde and the final bipyrazole compounds?

A: The researchers primarily employed Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structures of all synthesized compounds, including 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde and the final bipyrazole compounds []. These techniques provide information about the molecular weight, elemental composition, and proton environments within the molecules, allowing for structural elucidation and confirmation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

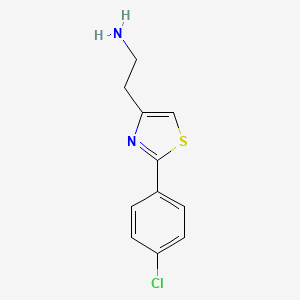

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)